2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol is a chemical compound with a complex structure that includes a piperazine ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-[[4-(dimethylamino)phenyl]methyl]piperazine. The intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenethyl alcohol
- N,N-Dimethyl-p-toluidine
- 4-(Dimethylamino)benzophenone
Uniqueness
2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a dimethylamino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-16(2)15-5-3-14(4-6-15)13-18-9-7-17(8-10-18)11-12-19/h3-6,19H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDRNQTTJNAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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